4-((Ethoxycarbonyl)amino)benzoic acid

Lipophilicity Membrane permeability Prodrug design

4-((Ethoxycarbonyl)amino)benzoic acid (CAS 5180-75-6) is an N-ethoxycarbonyl-protected PABA derivative featuring a carbamate group, offering 2.2-fold higher lipophilicity (XLogP3 1.8 vs 0.8 for PABA) and doubled H-bond acceptors—enabling improved passive diffusion, co-crystal engineering, and streamlined SAR exploration. A validated intermediate for hydrazide-based cholinesterase inhibitors. Ensure accurate stoichiometry using its molecular weight of 209.20 g/mol; procurement quantities must account for the 53% mass increase over PABA. For research use only.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 5180-75-6
Cat. No. B1361193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Ethoxycarbonyl)amino)benzoic acid
CAS5180-75-6
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
InChIKeyLRQYSIQVFJYQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Ethoxycarbonyl)amino)benzoic acid (CAS 5180-75-6): Procurement Guide for a Protected PABA Building Block


4-((Ethoxycarbonyl)amino)benzoic acid (CAS 5180-75-6) is an N-ethoxycarbonyl-protected derivative of para-aminobenzoic acid (PABA), featuring a carbamate functional group in place of the primary amine [1]. Its molecular formula is C10H11NO4, with a molecular weight of 209.20 g/mol and a computed XLogP3 value of 1.8, indicating moderate lipophilicity [1]. The compound is commercially available as a research-grade chemical intermediate, typically supplied at ≥95% purity, and is utilized primarily as a synthetic building block in medicinal chemistry and organic synthesis [1].

Why 4-((Ethoxycarbonyl)amino)benzoic acid Cannot Be Interchanged with Unprotected PABA or Alternative N-Substituted Analogs


Structural modifications to the PABA scaffold, even at a single position, can profoundly alter the compound's physicochemical and biological profile [1]. The introduction of an ethoxycarbonyl group converts a primary amine into a carbamate, which not only blocks the amino functionality but also adds a new hydrogen bond acceptor, increases molecular weight by approximately 53%, and raises the calculated octanol-water partition coefficient (LogP) from ~0.8 to 1.8 [1]. These changes directly impact solubility, permeability, and metabolic stability, meaning that 4-((Ethoxycarbonyl)amino)benzoic acid cannot be assumed to behave identically to PABA, 4-acetamidobenzoic acid, or other N-substituted analogs in biological assays or synthetic workflows [1].

4-((Ethoxycarbonyl)amino)benzoic acid (5180-75-6): Quantified Differentiation Against Closest Analogs


Lipophilicity (XLogP3): A 2.2-Fold Increase Over PABA Enhances Membrane Permeability Potential

The target compound exhibits a computed XLogP3 value of 1.8, compared to a LogP range of 0.80–0.83 for the parent PABA scaffold [1] [2]. This represents an approximate 2.2-fold increase in lipophilicity, which can significantly enhance passive diffusion across biological membranes [1] [2].

Lipophilicity Membrane permeability Prodrug design

Hydrogen Bond Acceptor Count: Doubled Capacity Influences Solubility and Crystal Engineering

4-((Ethoxycarbonyl)amino)benzoic acid contains four hydrogen bond acceptor atoms (two carbonyl oxygens from the carbamate and carboxylic acid, plus two ester oxygens), whereas PABA possesses only two (the amine nitrogen and carboxylate oxygen) [1] [2]. This doubled acceptor count increases the compound's capacity for intermolecular hydrogen bonding, which can influence aqueous solubility, crystal packing, and co-crystal formation [1] [2].

Hydrogen bonding Solubility Crystal engineering

Molecular Weight: 209 g/mol vs 137 g/mol for PABA – A 53% Increase Affects Physical Handling and Dosing

The molecular weight of 4-((Ethoxycarbonyl)amino)benzoic acid is 209.20 g/mol, compared to 137.14 g/mol for unsubstituted PABA [1] [2]. This 72.06 g/mol difference represents a 53% increase in mass, which directly impacts milligram-scale procurement calculations, stoichiometric ratios in synthetic reactions, and potential bulk storage considerations [1] [2].

Molecular weight Stoichiometry Formulation

Synthetic Utility: Proven Intermediate for Cholinesterase Inhibitor Development with Validated Reaction Yields

4-((Ethoxycarbonyl)amino)benzoic acid has been directly employed as a key intermediate in the synthesis of novel p-aminobenzoic acid derivatives targeting cholinesterase enzymes for Alzheimer's disease research [1]. In the published synthetic route, the compound is prepared from PABA via reaction with ethyl chloroformate and subsequently converted to the corresponding hydrazide, which is then condensed with various aldehydes to yield a series of biologically evaluated compounds [1]. While unprotected PABA could theoretically be used, the ethoxycarbonyl group serves as both a protecting group and a precursor to the hydrazide functionality, streamlining the synthetic sequence [1].

Medicinal chemistry Synthetic intermediate Cholinesterase inhibitors

4-((Ethoxycarbonyl)amino)benzoic acid (5180-75-6): Evidence-Based Application Scenarios for Procurement and Use


Prodrug Design Requiring Enhanced Membrane Permeability

When a PABA-based pharmacophore requires improved passive diffusion across lipid bilayers, 4-((Ethoxycarbonyl)amino)benzoic acid offers a 2.2-fold higher lipophilicity (XLogP3 1.8 vs 0.8 for PABA) [1]. This property makes it a suitable starting material for synthesizing prodrugs where increased cellular uptake is desired [1].

Co-Crystal and Solid-State Formulation Development

With four hydrogen bond acceptors—double the number present in PABA—this compound provides additional interaction sites for co-crystal formation with pharmaceutically acceptable coformers [1]. This can be exploited to tailor solubility, dissolution rate, and mechanical properties of solid dosage forms [1].

Medicinal Chemistry Campaigns Targeting Cholinesterase or Folate Pathway Enzymes

As demonstrated in a published cholinesterase inhibitor program, 4-((Ethoxycarbonyl)amino)benzoic acid serves as a validated intermediate for constructing hydrazide derivatives that exhibit biological activity [2]. Researchers pursuing similar PABA-derived scaffolds can leverage this building block to accelerate synthesis and access structure–activity relationship (SAR) exploration [2].

Precise Stoichiometric Planning in Multi-Step Synthesis

Due to its molecular weight of 209.20 g/mol—a 53% increase over PABA—this compound requires adjusted reagent equivalents and solvent volumes in synthetic protocols [1]. Procurement quantities should be calculated using this molecular weight to ensure accurate stoichiometry and minimize waste [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((Ethoxycarbonyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.